Cas no 809-51-8 (7-Oxo Cholesterol 3-Acetate)

7-Oxo Cholesterol 3-Acetate is a derivative of cholesterol, characterized by the introduction of a 7-oxo group and acetylation at the 3-position. This modified sterol is primarily used in biochemical and pharmaceutical research, particularly in studies involving cholesterol metabolism, oxidative stress, and steroid hormone synthesis. Its structural modifications enhance stability and solubility, making it a valuable intermediate in organic synthesis and metabolic pathway investigations. The compound is also employed in the development of analytical standards for lipid profiling. High purity and well-defined chemical properties ensure reliable performance in experimental applications, supporting advancements in lipid biochemistry and related fields.
7-Oxo Cholesterol 3-Acetate structure
7-Oxo Cholesterol 3-Acetate structure
Product Name:7-Oxo Cholesterol 3-Acetate
CAS No:809-51-8
MF:C29H46O3
MW:442.673749446869
CID:724670
PubChem ID:101861
Update Time:2025-05-28

7-Oxo Cholesterol 3-Acetate Chemical and Physical Properties

Names and Identifiers

    • Cholest-5-en-7-one,3-(acetyloxy)-, (3b)-
    • 7-Oxo Cholesterol 3-Acetate
    • 7-Oxo Cholesterol 3-
    • 7-OXO CHOLESTEROL 3-ACETATE,WHITE SOLID
    • 7-oxocholest-5-en-3-beta-yl acetate
    • 7-Oxocholesteryl acetate
    • 7-ketocholesterol acetate
    • 7-Ketocholesteryl Acetate
    • 7-Oxocholesterol acetate
    • 7-oxo-cholesteryl acetate
    • (3β)-3-(Acetyloxy)cholest-5-en-7-one (ACI)
    • Cholest-5-en-7-one, 3β-hydroxy-, acetate (6CI, 7CI, 8CI)
    • 3β-Acetoxycholest-5-en-7-one
    • 3β-Hydroxycholest-5-en-7-one acetate
    • 7-Oxocholest-5-en-3β-yl acetate
    • 7-Oxocholesterol 3-acetate
    • NSC 59469
    • FS-7324
    • [(3S,8S,9S,10R,13R,14S,17R)-17-[(1R)-1,5-dimethylhexyl]-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
    • 7-Oxocholest-5-en-3-yl acetate #
    • LMST01010385
    • NSC-59469
    • Cholest-5-en-7-one, 3-(acetyloxy)-, (3.beta.)-
    • 5-Cholesten-3.beta.-ol-7-one, acetate
    • DTXSID701308561
    • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
    • PMBSWZWCNKVWLV-OLVLZXMISA-N
    • AKOS040734323
    • Cholest-5-en-7-one, (3.beta.)-
    • CHEMBL2442166
    • 3beta-acetoxy-cholest-5-en-7-one
    • Cholest-5-en-7-one, acetate
    • 809-51-8
    • Cholest-5-en-7-one, 3.beta.-hydroxy-, acetate
    • NSC59469
    • 3I(2)-Acetoxycholest-5-en-7-one
    • SCHEMBL4275934
    • (1R,3AS,3BS,7S,9AR,9BS,11AR)-9A,11A-DIMETHYL-1-[(2R)-6-METHYLHEPTAN-2-YL]-4-OXO-1H,2H,3H,3AH,3BH,6H,7H,8H,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE
    • CHEBI:230559
    • NS00042299
    • EINECS 212-368-1
    • Inchi: 1S/C29H46O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-25,27H,7-16H2,1-6H3/t19-,22+,23-,24+,25+,27+,28+,29-/m1/s1
    • InChI Key: PMBSWZWCNKVWLV-OLVLZXMISA-N
    • SMILES: O=C1C=C2C[C@H](CC[C@]2(C)[C@H]2CC[C@@]3([C@@H]([C@H](C)CCCC(C)C)CC[C@H]3[C@H]12)C)OC(=O)C

Computed Properties

  • Exact Mass: 442.34500
  • Monoisotopic Mass: 442.34469533g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 766
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.1
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Melting Point: 150 - 154°C
  • Boiling Point: 174.3±8.0 °C at 760 mmHg
  • Flash Point: 66.6±10.9 °C
  • Solubility: Chloroform (Slightly), Methanol (Slightly, heated)
  • PSA: 43.37000
  • LogP: 7.13850
  • Vapor Pressure: 0.4±0.7 mmHg at 25°C

7-Oxo Cholesterol 3-Acetate Security Information

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7-Oxo Cholesterol 3-Acetate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Pyridine
Reference
Osmium tetroxide oxidation of cyclic allylic alcohols
Liu, Zhiyu; et al, Youji Huaxue, 1990, 10(1), 38-40

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridinium, 1-sulfo-, (T-4)-fluorotrioxochromate(1-) (1:1) ;  400 s
Reference
Efficient Selective Oxidation of Organic Substrates Using Pyridinium Sulfonate Halochromate Under Solvent-Free Conditions and Microwave Irradiation: Experimental and Theoretical Study
Bekhradnia, Ahmad R.; et al, Synthesis and Reactivity in Inorganic, 2012, 42(5), 705-710

Production Method 3

Reaction Conditions
1.1 Solvents: Acetic acid
Reference
Synthesis of some allylic acetoxy derivatives in the steroid series
Stary, Ivo; et al, Collection of Czechoslovak Chemical Communications, 1985, 50(5), 1227-38

Production Method 4

Reaction Conditions
1.1 Reagents: Methanesulfonyl chloride Solvents: Pyridine
2.1 Solvents: Acetic acid
Reference
Synthesis of some allylic acetoxy derivatives in the steroid series
Stary, Ivo; et al, Collection of Czechoslovak Chemical Communications, 1985, 50(5), 1227-38

Production Method 5

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
2.2 2 h, -20 °C; -20 °C → rt
Reference
Synthesis of Oxidized 3β,3'β-Disteryl Ethers and Search after High-Temperature Treatment of Sterol-Rich Samples
Zmyslowski, Adam; et al, International Journal of Molecular Sciences, 2021, 22(19),

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine ;  0 °C; 17 h, 0 °C
2.1 Reagents: tert-Butyl hydroperoxide ,  Pyridine ,  Chromium trioxide Solvents: Dichloromethane ,  Water ;  rt; 6 h, rt
Reference
Semisynthesis and quantitative structure-activity relationship (QSAR) study of some cholesterol-based hydrazone derivatives as insecticidal agents
Yang, Chun; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(17), 4806-4812

Production Method 7

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  p-Toluenesulfonic acid ,  Water Catalysts: Chromium, dioxobis(tributylhydroxystannanato)- Solvents: Benzene
Reference
Bimetallic oxidation catalysts: oxidations with tert-butyl hydroperoxide mediated by bis(tributyltin oxide)dioxochromium(VI)
Muzart, Jacques, Synthetic Communications, 1989, 19(11-12), 2061-7

Production Method 8

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Water Catalysts: Manganese oxide (MnO2) Solvents: Dichloromethane ;  -30 °C; 2 h, -30 °C; -30 °C → -10 °C; 15 h, -10 °C; 5 h, reflux
Reference
MnO2/TBHP: A Versatile and User-Friendly Combination of Reagents for the Oxidation of Allylic and Benzylic Methylene Functional Groups
Serra, Stefano, European Journal of Organic Chemistry, 2015, 2015(29), 6472-6478

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  20 h, rt
Reference
Inhibitory effect of oxygenated cholestan-3β-ol derivatives on the growth of Mycobacterium tuberculosis
Schmidt, Arndt W.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(22), 6111-6113

Production Method 10

Reaction Conditions
1.1 Solvents: Benzene
Reference
Dehydrogenation of cyanamides. An approach to cyanimides and carbonyl compounds
Carrau, Reyes; et al, Synthesis, 1986, (12), 1055-8

Production Method 11

Reaction Conditions
1.1 Reagents: Lead tetraacetate Solvents: Benzene
Reference
A method of deoximation reaction of lead(IV) acetate with α,β-unsaturated steroidal ketoximes
Shafiullah; et al, Journal of the Indian Chemical Society, 1980, 57(8),

Production Method 12

Reaction Conditions
1.1 Reagents: Alumina ,  Pyridinium chlorochromate Solvents: Benzene ,  Pyridine ;  24 h, reflux
Reference
Stereoselective synthesis of Δ5-3β,7β-dihydroxy sterols and Δ5-3β,7α-dihydroxy sterols with cholinesterase inhibitory activities
Lu, Weigang; et al, Zhongguo Yaowu Huaxue Zazhi, 2005, 15(4), 202-206

Production Method 13

Reaction Conditions
Reference
3β-Acetoxy-7-oxo-24-(trifluoroacetoxy)cholene
, Japan, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Lead tetraacetate Solvents: Cyclohexane
2.1 Solvents: Benzene
Reference
Dehydrogenation of cyanamides. An approach to cyanimides and carbonyl compounds
Carrau, Reyes; et al, Synthesis, 1986, (12), 1055-8

Production Method 15

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  4 °C; 3 h, rt
2.1 Reagents: Pyridinium chlorochromate Solvents: Toluene ;  30 h, reflux
Reference
Novel Synthesis Strategy for the Preparation of Individual Phytosterol Oxides
Gao, Junlan; et al, Journal of Agricultural and Food Chemistry, 2013, 61(4), 982-988

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium cyanate Solvents: Ethanol ,  Acetic acid ,  Water
1.2 Reagents: Methanesulfonyl chloride Solvents: Pyridine
2.1 Reagents: Lead tetraacetate Solvents: Cyclohexane
3.1 Solvents: Benzene
Reference
Dehydrogenation of cyanamides. An approach to cyanimides and carbonyl compounds
Carrau, Reyes; et al, Synthesis, 1986, (12), 1055-8

Production Method 17

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Dipyridinium dichromate Solvents: Dichloromethane ,  Water ;  50 h, 40 °C
Reference
Improved chromium-catalyzed allylic oxidation of Δ5-steroids with tert-butyl hydroperoxide
Fousteris, Manolis A.; et al, Journal of Molecular Catalysis A: Chemical, 2006, 250(1-2), 70-74

7-Oxo Cholesterol 3-Acetate Raw materials

7-Oxo Cholesterol 3-Acetate Preparation Products

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